molecular formula C17H12Br2O4 B13377919 5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one

Cat. No.: B13377919
M. Wt: 440.1 g/mol
InChI Key: SHRVGFCWYAYFEV-QPJJXVBHSA-N
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Description

5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2-hydroxy-3-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H12Br2O4

Molecular Weight

440.1 g/mol

IUPAC Name

5,7-dibromo-2-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12Br2O4/c1-23-12-5-2-10(3-6-12)4-7-15(20)13-8-11(18)9-14(19)17(22)16(13)21/h2-9H,1H3,(H,21,22)/b7-4+

InChI Key

SHRVGFCWYAYFEV-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C(=CC(=C2)Br)Br)O

Origin of Product

United States

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